molecular formula C10H9NO2 B13682277 2,5-Dimethyl-4h-3,1-benzoxazin-4-one CAS No. 60288-19-9

2,5-Dimethyl-4h-3,1-benzoxazin-4-one

Cat. No.: B13682277
CAS No.: 60288-19-9
M. Wt: 175.18 g/mol
InChI Key: KYRSWXHOQXTXKX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one consists of a benzene ring fused with an oxazine ring, with two methyl groups attached at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot reaction is efficient and can be performed under both thermal and microwave conditions. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases, such as human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 5 positions enhances its stability and reactivity compared to other benzoxazinones .

Conclusion

2,5-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, and its biological activities offer promising avenues for drug development and other applications.

Properties

CAS No.

60288-19-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2,5-dimethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)10(12)13-7(2)11-8/h3-5H,1-2H3

InChI Key

KYRSWXHOQXTXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)C

Origin of Product

United States

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